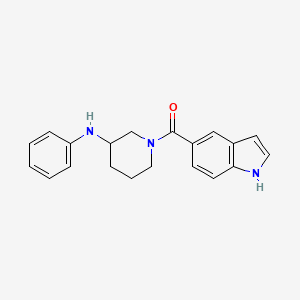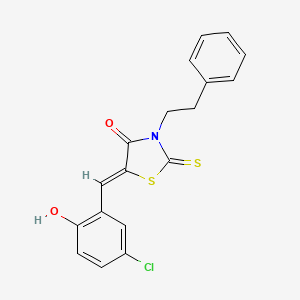![molecular formula C21H24N2O8S2 B5128144 4,4'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dibutanoic acid](/img/structure/B5128144.png)
4,4'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dibutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dibutanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FSD and is a white crystalline powder that is soluble in organic solvents.
作用機序
The mechanism of action of FSD is not fully understood, but it has been suggested that FSD may act as a DNA intercalator and inhibit DNA replication. FSD has also been found to induce apoptosis in cancer cells, which may be due to its ability to disrupt mitochondrial function.
Biochemical and Physiological Effects:
FSD has been found to have both biochemical and physiological effects. In vitro studies have shown that FSD can inhibit the growth of cancer cells, induce apoptosis, and disrupt mitochondrial function. FSD has also been found to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases. However, the physiological effects of FSD in vivo are not well understood and require further investigation.
実験室実験の利点と制限
One of the advantages of FSD is its high purity, which makes it suitable for use in lab experiments. FSD is also stable under a wide range of conditions, which makes it easy to handle and store. However, one limitation of FSD is its low solubility in water, which may limit its applications in certain experiments.
将来の方向性
There are several future directions for the research on FSD. One potential direction is to explore its potential as an anticancer agent in vivo. Another direction is to investigate its potential as a fluorescent probe for imaging biological systems. Additionally, the development of new synthesis methods for FSD may enable the production of larger quantities of FSD and expand its potential applications in various fields.
Conclusion:
In conclusion, FSD is a chemical compound that has potential applications in various fields, including catalysis, material science, and biomedical research. The synthesis of FSD is a complex process that requires careful control of reaction conditions to ensure the purity of the final product. FSD has been found to have both biochemical and physiological effects, and its potential as an anticancer agent and fluorescent probe for imaging biological systems requires further investigation. The development of new synthesis methods for FSD may enable the production of larger quantities of FSD and expand its potential applications in various fields.
合成法
The synthesis of FSD involves the reaction of 9H-fluorene-2,7-diamine with butane-1,4-diol and then treating the resulting compound with sulfuric acid. The product is then purified using column chromatography to obtain pure FSD. The synthesis of FSD is a complex process that requires careful control of reaction conditions to ensure the purity of the final product.
科学的研究の応用
FSD has been found to have potential applications in various fields, including catalysis, material science, and biomedical research. In catalysis, FSD has been used as a catalyst for the synthesis of cyclic carbonates from epoxides and carbon dioxide. In material science, FSD has been used to prepare metal-organic frameworks with high gas adsorption capacity. In biomedical research, FSD has been studied for its potential as an anticancer agent and as a fluorescent probe for imaging biological systems.
特性
IUPAC Name |
4-[[7-(3-carboxypropylsulfamoyl)-9H-fluoren-2-yl]sulfonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O8S2/c24-20(25)3-1-9-22-32(28,29)16-5-7-18-14(12-16)11-15-13-17(6-8-19(15)18)33(30,31)23-10-2-4-21(26)27/h5-8,12-13,22-23H,1-4,9-11H2,(H,24,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAYJRZCYIBXSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)NCCCC(=O)O)C3=C1C=C(C=C3)S(=O)(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-nitrophenyl)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]-2-furamide](/img/structure/B5128083.png)
![2-{4-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-1-isobutyl-2-piperazinyl}ethanol](/img/structure/B5128091.png)
![4,4,8-trimethyl-1-[(2-oxo-2-phenylethyl)thio]-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium bromide](/img/structure/B5128097.png)
![N-({[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-bromobenzamide](/img/structure/B5128120.png)
![1-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B5128125.png)
![{3-[(5-methoxy-1H-benzimidazol-2-yl)thio]propyl}dimethylamine dihydrobromide](/img/structure/B5128130.png)

![1-[4-(2-chloro-5-methylphenoxy)butyl]-4-methylpiperidine](/img/structure/B5128137.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-isopropylbenzamide](/img/structure/B5128156.png)
![2-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5128164.png)


![4-[(2-iodophenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid](/img/structure/B5128182.png)
![4-{4-[(3-methoxy-1-piperidinyl)carbonyl]phenoxy}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B5128190.png)